molecular formula C22H22N2O4S B2862502 Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate CAS No. 477551-58-9

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate

Cat. No.: B2862502
CAS No.: 477551-58-9
M. Wt: 410.49
InChI Key: PGOMXGZAGUWJPL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate is a thiazole-containing aromatic ester with a 3-butoxybenzamido substituent. Its structure comprises a thiazole core linked to a methyl benzoate moiety and a 3-butoxybenzamide group. Characterization typically employs NMR, IR, and mass spectrometry to confirm regiochemistry and functional group integrity .

Properties

IUPAC Name

methyl 4-[2-[(3-butoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-4-12-28-18-7-5-6-17(13-18)20(25)24-22-23-19(14-29-22)15-8-10-16(11-9-15)21(26)27-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMXGZAGUWJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Scientific Research Applications

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on thiazole modifications, ester variations, and substituent effects. Key comparisons are outlined below:

Structural Analogs with Thiazole/Benzothiadiazole Cores

  • Methyl-4-(7-((Trimethylsilyl)Ethynyl)Benzo[c][1,2,5]Thiadiazol-4-yl)Benzoate (16): Substituents: A benzo[c][1,2,5]thiadiazole core replaces the thiazole, with a trimethylsilyl-protected acetylene group. Synthesis: Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling (20% yield), highlighting challenges in alkyne functionalization compared to the target compound’s amide-linked synthesis . Properties: The electron-deficient benzo[c][1,2,5]thiadiazole moiety may enhance charge-transfer properties, differing from the thiazole’s moderate electron richness.
  • Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]Benzoates (4a-j): Substituents: Thiazolidinone ring with benzamido and methylidene ester groups. Synthesis: Cyclization using dimethyl acetylenedicarboxylate (DMAD) in methanol (yields unspecified), suggesting simpler protocols than Pd-catalyzed methods . Properties: The thiazolidinone core and α,β-unsaturated ester may confer distinct reactivity (e.g., Michael addition susceptibility) compared to the target’s stable thiazole-amide system .

Substituent Effects: Benzamido vs. 3-Butoxybenzamido

  • Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10d) :

    • Substituents : Trifluoromethylphenyl ureido group on the thiazole.
    • Yield : 93.4% (higher than typical Pd-catalyzed reactions), attributed to piperazine’s nucleophilic reactivity .
    • Properties : The trifluoromethyl group enhances lipophilicity (logP ↑), whereas the target’s 3-butoxy group balances hydrophobicity and steric bulk .
  • Methyl 4-(2-(3-Butoxybenzamido)Thiazol-4-yl)Benzoate :

    • Substituents : 3-Butoxybenzamido provides moderate electron-donating effects (via alkoxy group) and flexible alkyl chain for solubility.
    • Hypothesized Properties : Expected to exhibit improved solubility in polar aprotic solvents (e.g., DMF) compared to trifluoromethyl analogs .

Ester Group Variations

  • Ethyl vs. Methyl Esters :
    • Ethyl esters (e.g., compounds 10d-f) may exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, impacting bioavailability .
    • Methyl esters (target compound) are typically more electrophilic, favoring enzymatic cleavage in drug delivery systems.

Data Table: Key Comparative Parameters

Compound Name Core Structure Key Substituents Yield (%) Molecular Weight (g/mol) Notable Properties
This compound Thiazole 3-Butoxybenzamido, methyl benzoate N/A ~384.4 (estimated) Moderate lipophilicity, ester reactivity
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c][1,2,5]thiadiazole Trimethylsilyl acetylene 20 ~394.5 Electron-deficient core, low yield
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole Trifluoromethylphenyl ureido 93.4 548.2 [M+H]+ High lipophilicity, enzymatic stability
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4a-j) Thiazolidinone Benzamido, α,β-unsaturated ester N/A ~400–450 (estimated) Michael acceptor, potential bioactivity

Biological Activity

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a benzoate ester, and an amide functional group. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 366.45 g/mol. This unique structure contributes to its biological properties.

Antimicrobial Properties

Research has indicated that compounds with thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Induction of apoptosis

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . Additionally, the compound may modulate signaling pathways associated with inflammation and oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including this compound, revealed promising results in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections .
  • Cancer Research : In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy .

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